

handling and storage of sodium trimethoxyborohydride in the lab

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Sodium trimethoxyborohydride**

Cat. No.: **B096778**

[Get Quote](#)

Sodium Trimethoxyborohydride: Technical Support Center

This guide provides essential information, frequently asked questions (FAQs), and troubleshooting advice for the safe handling and storage of **sodium trimethoxyborohydride** in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is **sodium trimethoxyborohydride** and what are its primary hazards?

Sodium trimethoxyborohydride (CAS No: 16940-17-3) is a reducing agent used in organic synthesis.^{[1][2]} It is a flammable solid that is highly sensitive to moisture.^{[1][3]} Its primary hazards include:

- Flammability: It is a flammable solid.^{[1][3]}
- Reactivity with Water: It reacts violently with water and protic solvents to release flammable hydrogen gas, which can ignite spontaneously.^{[1][3][4]}
- Health Hazards: It is harmful if swallowed, inhaled, or in contact with skin. It causes skin irritation and serious eye irritation, and may cause respiratory irritation.^[3]

Q2: How should I properly store **sodium trimethoxyborohydride**?

Proper storage is critical to maintain the reagent's reactivity and ensure safety.

- Atmosphere: Store under an inert gas, such as nitrogen or argon, to prevent contact with moisture.[1][3][4]
- Container: Keep the container tightly closed.[3][5][6]
- Location: Store in a dry, cool, and well-ventilated place away from sources of heat, sparks, or open flames.[1][3][6]
- Incompatibilities: Keep it segregated from incompatible materials like water, acids, alcohols, and strong oxidizing agents.[3]

Q3: What Personal Protective Equipment (PPE) is required when handling this reagent?

Always handle **sodium trimethoxyborohydride** inside a chemical fume hood.[3] The following PPE is mandatory:

- Eye Protection: Chemical safety goggles or a face shield.[3]
- Skin Protection: Wear impervious gloves and protective clothing to prevent skin contact.[3]
- Respiratory Protection: Use a NIOSH-approved respirator if there is a risk of inhaling dust.[3]

Q4: What should I do in the event of a small spill?

In case of a spill, do NOT use water or any protic substance.[3]

- Evacuate personnel from the immediate area and ensure adequate ventilation.[1]
- Remove all sources of ignition.[1]
- Wearing appropriate PPE, cover the spill with an inert, dry material such as sand, vermiculite, or diatomite.[3]
- Carefully collect the material into a container for proper waste disposal.[1][3]
- Ventilate the area and wash the spill site after the material pickup is complete.[3]

Data Presentation

Table 1: Physical and Chemical Properties

Property	Value	Reference
CAS Number	16940-17-3	[1] [3]
Molecular Formula	C ₃ H ₁₀ BNaO ₃	[3]
Molecular Weight	127.91 g/mol	[3]
Appearance	White powder	[2]
Melting Point	230 °C (with decomposition)	[2]

Table 2: Hazard Summary (GHS Hazard Statements)

Code	Hazard Statement	Reference
H228	Flammable solid.	[1] [3]
H261	In contact with water releases flammable gas.	[1] [3]
H302	Harmful if swallowed.	[3]
H312	Harmful in contact with skin.	[3]
H315	Causes skin irritation.	[1] [3]
H319	Causes serious eye irritation.	[1] [3]
H332	Harmful if inhaled.	[3]
H335	May cause respiratory irritation.	[1] [3]

Table 3: Incompatible Materials

Material Class	Examples	Consequence of Contact
Protic Solvents	Water, Alcohols (Methanol, Ethanol)	Violent reaction, release of flammable hydrogen gas. [1] [3]
Acids	Hydrochloric acid, Acetic acid	Violent reaction, release of flammable hydrogen gas. [3]
Strong Oxidizing Agents	Peroxides, Nitrates	Risk of fire or explosion. [3]

Troubleshooting Guide

Q: My reduction reaction is sluggish or has failed. What are the likely causes?

A: Low reactivity is often traced back to the reagent's quality or the reaction setup.

- Reagent Decomposition: The most common cause is the decomposition of the reagent due to exposure to moisture during storage or handling. This reduces the amount of active hydride available. Always handle the solid under an inert atmosphere and use freshly opened containers or properly stored material.
- Solvent Purity: Ensure your reaction solvent is anhydrous. Trace amounts of water will consume the reagent before it can react with your substrate.
- Temperature: While many reductions proceed at room temperature, some substrates may require gentle heating. Consult literature for the specific reduction you are performing.

Q: I observed unexpected gas evolution and a rapid temperature increase after adding the reagent. What happened?

A: This indicates a vigorous reaction with a protic substance. Immediately check for sources of moisture contamination. This could be residual water in the reaction flask, a non-anhydrous solvent, or a substrate with acidic protons (e.g., carboxylic acids) that was not accounted for. The gas evolved is hydrogen, which is flammable.[\[3\]](#) Ensure the reaction is being conducted in a fume hood and that there are no nearby ignition sources.

Q: How do I safely quench a reaction containing excess **sodium trimethoxyborohydride**?

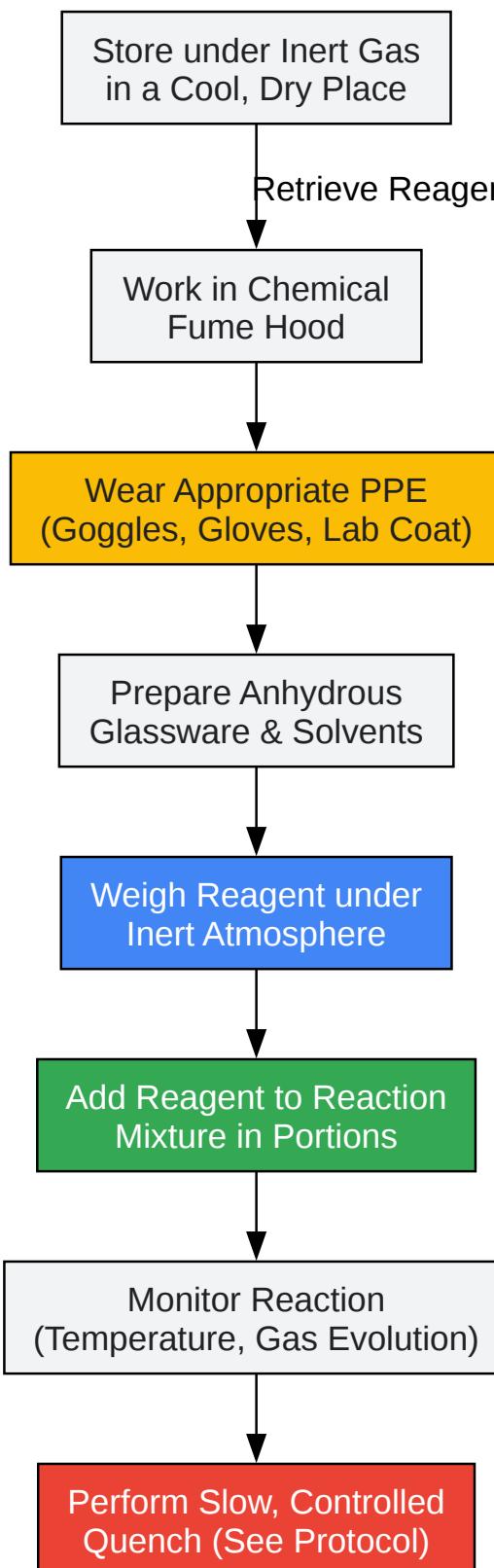
A: Quenching must be done carefully and slowly in a fume hood to control the release of hydrogen gas. A detailed protocol is provided below. The general principle is to use a less reactive protic solvent to slowly neutralize the excess hydride before introducing a more reactive one like water.[\[7\]](#)

Experimental Protocols

Protocol: Safe Quenching of Excess **Sodium Trimethoxyborohydride**

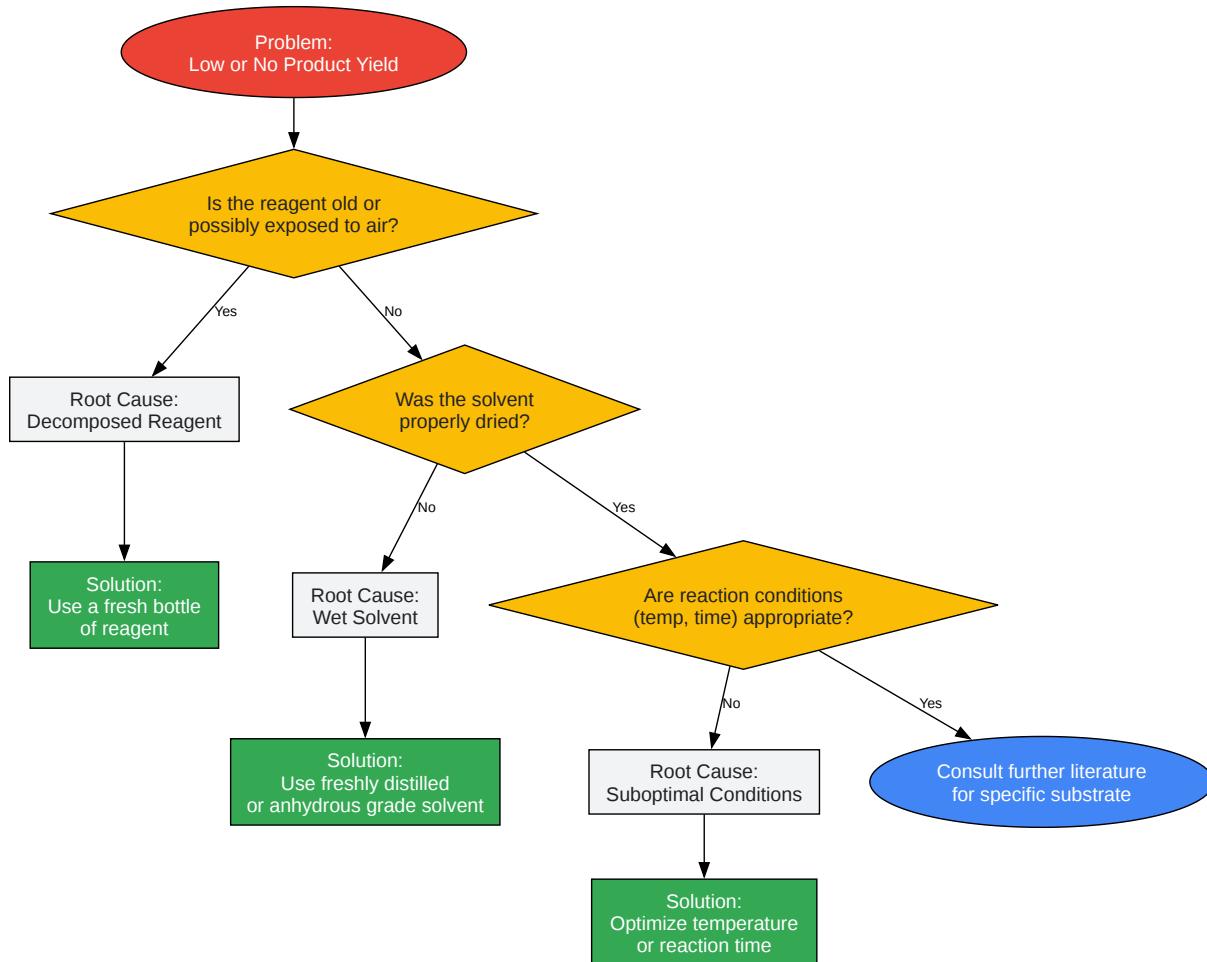
This protocol describes the safe destruction of residual **sodium trimethoxyborohydride** in a reaction mixture.

Materials:


- Reaction mixture containing excess **sodium trimethoxyborohydride**.
- Anhydrous isopropanol.
- Anhydrous methanol.
- Deionized water.
- Dropping funnel.
- Stir plate and stir bar.
- Ice bath.

Procedure:

- Setup: Ensure the reaction flask is in a well-ventilated chemical fume hood. Place the flask in an ice bath to dissipate the heat generated during the quench. Ensure the flask is equipped with a stir bar for efficient mixing.
- Slow Addition of Isopropanol: Slowly add anhydrous isopropanol to the stirring reaction mixture via a dropping funnel. A slow rate of gas evolution should be observed. Monitor the reaction temperature and the rate of gas evolution. If either becomes too vigorous, stop the addition immediately and wait for it to subside.


- Slow Addition of Methanol: Once the gas evolution from the isopropanol addition has ceased, begin the slow, dropwise addition of anhydrous methanol. Methanol is more reactive than isopropanol and will quench the remaining hydride. Continue to cool the flask in an ice bath.
- Slow Addition of Water: After the gas evolution from the methanol addition has stopped completely, slowly add water dropwise. This final step will quench any remaining reactive species and hydrolyze the borate esters.
- Final Neutralization (Optional): After the quenching is complete, the solution can be neutralized. Check the pH and carefully add a dilute acid (e.g., 1M HCl) if necessary.[\[1\]](#)
- Disposal: The resulting neutralized aqueous solution should be disposed of as hazardous waste in accordance with federal, state, and local environmental regulations.[\[1\]](#)[\[3\]](#)

Visualizations

[Click to download full resolution via product page](#)

Caption: Workflow for the safe handling of **sodium trimethoxyborohydride**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. jsc-aviabor.com [jsc-aviabor.com]
- 2. Sodium trimethoxyborohydride | JSC Aviabor [jsc-aviabor.com]
- 3. pfaltzandbauer.com [pfaltzandbauer.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. eurofinsus.com [eurofinsus.com]
- 7. ehs.oregonstate.edu [ehs.oregonstate.edu]
- To cite this document: BenchChem. [handling and storage of sodium trimethoxyborohydride in the lab]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b096778#handling-and-storage-of-sodium-trimethoxyborohydride-in-the-lab>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com